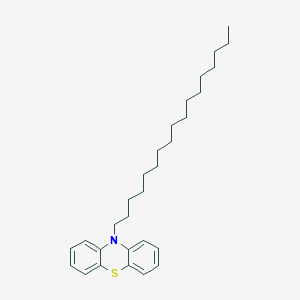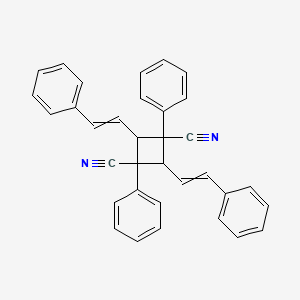
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile is a complex organic compound characterized by its cyclobutane ring structure with phenyl and phenylethenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile typically involves a multi-step process. One common method includes the dimerization of substituted phenylethenyl compounds under specific conditions such as photoirradiation. The reaction conditions often require the presence of catalysts and solvents to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are employed to scale up the production while maintaining the desired chemical properties.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Applications De Recherche Scientifique
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylisobenzofuran: Known for its fluorescence properties and use as a probe for detecting reactive oxygen species.
Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate: Synthesized through dimerization and studied for its molecular and crystal structures.
Uniqueness
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile stands out due to its unique combination of phenyl and phenylethenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
188916-10-1 |
|---|---|
Formule moléculaire |
C34H26N2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
1,3-diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile |
InChI |
InChI=1S/C34H26N2/c35-25-33(29-17-9-3-10-18-29)31(23-21-27-13-5-1-6-14-27)34(26-36,30-19-11-4-12-20-30)32(33)24-22-28-15-7-2-8-16-28/h1-24,31-32H |
Clé InChI |
FIJUTARNVOXKLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2C(C(C2(C#N)C3=CC=CC=C3)C=CC4=CC=CC=C4)(C#N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



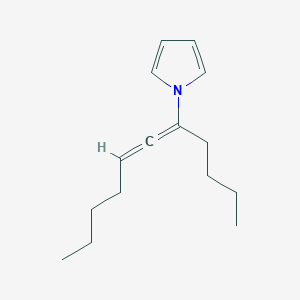
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
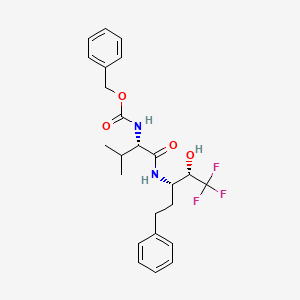
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)

![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)

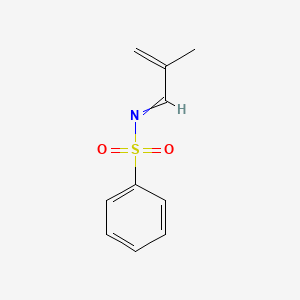
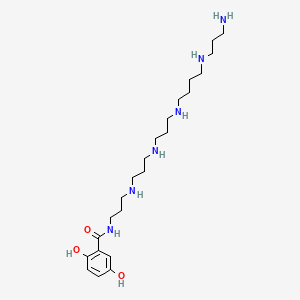
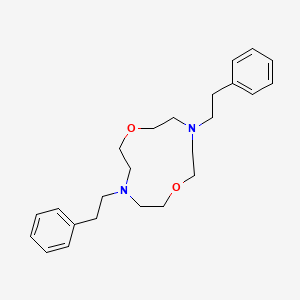
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
